2-Octyl-1-dodecene

Description

Nomenclature and Structural Representations of 2-Octyl-1-dodecene

This compound is a long-chain hydrocarbon featuring a twenty-carbon backbone. As a branched alpha-olefin, its structure is characterized by a double bond at the primary or "alpha" position (between the first and second carbon atoms) and an octyl group attached to the second carbon. This specific branching pattern is a hallmark of compounds derived from the Guerbet reaction.

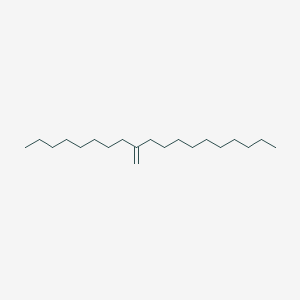

The systematic IUPAC name for this compound is 2-octyldodec-1-ene . Its molecular formula is C20H40. Below is a table summarizing its key identifiers and a structural representation.

| Identifier | Value |

| IUPAC Name | 2-octyldodec-1-ene |

| Molecular Formula | C20H40 |

| Molecular Weight | 280.54 g/mol |

| Class | Branched Alpha-Olefin |

Structural Representation:

Contextual Significance within Branched Alpha-Olefin Chemistry

Branched alpha-olefins (BAOs) are a vital class of chemical intermediates, distinguished from their linear counterparts by the presence of alkyl side chains. This branching imparts unique physical properties, such as a lower melting point and viscosity, which are highly desirable in various applications. The position of the branch is crucial; in the case of this compound, the branching at the second carbon (a vinylidene structure) significantly influences its reactivity.

Long-chain BAOs, including C20 olefins like this compound, are key components in the synthesis of high-performance materials. They are utilized as comonomers in the production of polymers, as precursors for plasticizer alcohols, and in the formulation of synthetic lubricants and additives. spectrumchemical.comzhishangchemical.com Specifically, the C20-C24 range of alpha-olefins is recommended for applications such as lube-oil additives and functional drilling fluids. chemicalbook.comwikipedia.org The incorporation of branched structures can enhance the thermal and oxidative stability of lubricant base oils, known as poly-alpha-olefins (PAOs). atamanchemicals.com

Historical Perspectives on Long-Chain Olefin Synthesis and Transformations

The synthesis of long-chain olefins has evolved significantly over the past century, driven by the demand from the polymer and detergent industries.

Early Methods: Historically, long-chain olefins were produced through the thermal cracking of waxes. Another early method involved the chlorination and subsequent dehydrochlorination of linear paraffins to produce linear internal olefins. nih.gov

Ethylene (B1197577) Oligomerization: A major breakthrough was the development of ethylene oligomerization processes. Several commercial methods, such as the Shell Higher Olefin Process (SHOP), utilize catalysts (e.g., nickel-based) to produce a range of linear alpha-olefins from ethylene. nih.gov

The Guerbet Reaction: The most direct synthetic route to the precursor of this compound is through the Guerbet reaction, discovered by Marcel Guerbet. chemicalbook.com This reaction converts a primary alcohol into its β-alkylated dimer alcohol. chemicalbook.com Specifically, 2-octyl-1-dodecanol is produced from the self-condensation of 1-decanol (B1670082). wikipedia.orgmdpi.com This Guerbet alcohol can then be readily converted to this compound through dehydration. This two-step process, combining Guerbet coupling with dehydration, is a recognized pathway for converting alcohols into olefins. thegoodscentscompany.com

A typical synthesis for the precursor, 2-octyl-1-dodecanol, involves heating 1-decanol with a base (like sodium hydroxide) and a nickel catalyst at high temperatures (230°-250° C) to facilitate the condensation reaction. mdpi.com

Olefin Dimerization: Another relevant synthetic pathway is the dimerization of smaller alpha-olefins. For instance, the oligomerization of 1-decene (B1663960) can yield C20 dimers. thegoodscentscompany.com Depending on the catalyst (e.g., HY zeolite) and reaction conditions, this process can lead to a mixture of dimer products, including branched structures. thegoodscentscompany.com Research has shown that the dimerization of 1-decene can be optimized to produce a significant yield of C20 olefins. thegoodscentscompany.com

Current Research Landscape and Knowledge Gaps Pertaining to this compound

Direct research focusing exclusively on this compound is sparse, which constitutes a significant knowledge gap. The scientific literature predominantly discusses its corresponding alcohol, 2-octyl-1-dodecanol, and the broader category of C20-C24 alpha-olefins. spectrumchemical.comchemicalbook.comfishersci.com

Current research in the field of long-chain olefins is largely centered on:

Catalyst Development: Creating more efficient and selective catalysts for olefin oligomerization and polymerization. This includes the use of metallocene and Ziegler-Natta catalysts to control polymer architecture.

Sustainable Synthesis: Exploring renewable feedstocks for olefin production. The conversion of bio-based alcohols via the Guerbet reaction and subsequent dehydration is a key area of interest for producing sustainable fuels and chemicals. thegoodscentscompany.com

High-Performance Lubricants: Investigating the use of long-chain alpha-olefins, including branched variants, in the synthesis of PAOs with superior properties like high viscosity index and low-temperature fluidity. The oligomerization of 1-decene is a well-established route to produce these synthetic lubricants. atamanchemicals.comthegoodscentscompany.com

Properties

IUPAC Name |

9-methylidenenonadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40/c1-4-6-8-10-12-13-15-17-19-20(3)18-16-14-11-9-7-5-2/h3-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAFLGWVOVUKRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=C)CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453581 | |

| Record name | 2-Octyl-1-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37624-31-0 | |

| Record name | 9-Methylenenonadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37624-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octyl-1-dodecene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics Involving 2 Octyl 1 Dodecene

Olefin Isomerization Pathways Yielding 2-Octyl-1-dodecene

Olefin isomerization involves the rearrangement of the double bond position within a hydrocarbon chain or cis-trans isomerization. These processes are fundamental in petrochemical refining and chemical synthesis, often yielding more thermodynamically stable internal olefins from less stable alpha-olefins.

The isomerization of 1-decene (B1663960) can lead to various internal decenes, and under certain conditions, it can also involve dimerization or oligomerization reactions. Research indicates that the selectivity towards specific products, such as this compound (which would likely arise from dimerization of decene followed by isomerization or a related process), is highly dependent on the catalytic system employed. For instance, catalysts involving methylaluminoxane (B55162) (MAO) have shown varying selectivity. Less selective catalysts (e.g., 4/MAO) have been observed to rapidly convert 1-decene into a mixture including 2-decene and this compound, whereas more selective catalysts (e.g., 1/MAO) exhibit slower isomerization rates acs.org. This suggests that catalyst design plays a critical role in directing the reaction pathway towards specific isomer distributions or oligomeric products.

Kinetic analysis provides quantitative insights into the rates and mechanisms of olefin isomerization. Studies have shown that the rates of isomerization vary significantly with the catalyst used acs.org. For example, the isomerization of linear olefins is often understood through carbenium ion mechanisms, where alkenes adsorb onto acidic sites to form carbenium ions, which then undergo rearrangement via hydrogen-atom or carbon-atom shifts lut.fi. These shifts can lead to double bond migration or skeletal rearrangement lut.fi.

The kinetics of these processes can be influenced by factors such as catalyst acidity, temperature, and the presence of co-catalysts. Transition metal-catalyzed olefin isomerization, for instance, can proceed via various mechanisms, including 1,2- or 1,3-hydride shifts, and can be subject to kinetic control, where the product distribution is determined by the relative activation energies of competing pathways, rather than thermodynamic stability acs.orgnih.gov. Kinetic modeling, as discussed later, is essential for capturing the complex interplay of these elementary steps and predicting reaction outcomes acs.org.

Kinetic Studies of Addition and Elimination Reactions Pertinent to this compound Formation and Transformation

Addition and elimination reactions are central to many hydrocarbon transformations, including oligomerization, alkylation, and skeletal rearrangements, which can be relevant to the formation or modification of molecules like this compound.

Organoaluminum compounds, such as aluminum trichloride (B1173362) (AlCl₃), alkylaluminum halides, and methylaluminoxane (MAO), are widely employed as catalysts or co-catalysts in olefin chemistry. They often function as Lewis acids, activating olefins by coordinating with the π-electrons of the double bond. This interaction can lead to the formation of carbonium ions or polarized intermediates, which are key to initiating reactions like isomerization, oligomerization, and alkylation sioc-journal.cnresearchgate.netgoogle.com.

For instance, in the alkylation of benzene (B151609) with 1-dodecene (B91753), AlCl₃ is proposed to attract π electrons of the olefin, forming a carbonium ion that subsequently attacks the aromatic ring sioc-journal.cnsciengine.com. Organoaluminum compounds can also promote olefin isomerization by facilitating double bond migration through carbenium ion intermediates google.com. The specific structure and reactivity of the organoaluminum species, as well as their ratio with other components (like olefins or transition metal complexes), significantly influence the reaction pathway, rate, and product selectivity in these transformations researchgate.netmdpi.com.

Complex olefinic systems, often involving multiple parallel and consecutive reactions, require sophisticated kinetic modeling to accurately describe their behavior. Kinetic models aim to represent the reaction network through a series of elementary steps and their associated rate laws. Techniques such as lumped kinetic models, which group similar species or reactions, or detailed microkinetic models, which describe each elementary step, are employed acs.orgmdpi.com.

For processes involving carbenium ion chemistry, such as alkylation and isomerization, kinetic models often incorporate mechanisms based on cation intermediates and their rearrangements tandfonline.comresearchgate.net. The "single event" concept, for example, models complex processes by developing schemes based on elementary steps of cation chemistry, reducing the number of independent parameters through statistical thermodynamics and transition state theory tandfonline.com. These models allow for the estimation of kinetic parameters like activation energies and pre-exponential factors, and their validation against experimental data yields measures of predictive accuracy, such as R² values researchgate.net. Such modeling is crucial for understanding reactivity, optimizing operating conditions, and predicting product distributions in industrially relevant olefin conversion processes acs.orgmdpi.com.

Mechanistic Investigations of Carbonium Ion Formation and Rearrangement in Related Alkylation Processes (e.g., Alkylation of Benzene with 1-Dodecene)sioc-journal.cnsciengine.comkaist.ac.krscispace.com

The alkylation of aromatic compounds, such as benzene, with olefins like 1-dodecene is a well-studied process that typically proceeds via a carbonium ion mechanism. This mechanism is initiated by a catalyst, often a Lewis acid (e.g., AlCl₃) or a Brønsted acid, which polarizes or protonates the olefin sioc-journal.cnsciengine.comkaist.ac.kr. This activation step leads to the formation of a carbocation intermediate.

In the case of 1-dodecene reacting with benzene, the initial polarization by a Lewis acid like AlCl₃ can attract π electrons, leading to the formation of a primary carbocation at the terminal carbon, which rapidly rearranges to a more stable secondary or tertiary carbocation sioc-journal.cnsciengine.com. This carbocation then acts as an electrophile, attacking the electron-rich benzene ring to form a σ-complex sioc-journal.cnsciengine.com. Subsequent deprotonation of the benzene ring, often facilitated by the catalyst or a counterion, regenerates the aromaticity and forms the alkylated product, such as 2-phenyldodecane (B3050589) (dodecylbenzene) sioc-journal.cnsciengine.comscispace.com.

The observed distribution of dodecylbenzene (B1670861) isomers is a direct consequence of the initial double bond isomerization of 1-dodecene and the subsequent rearrangement of the formed carbocations before or during their reaction with benzene kaist.ac.krscispace.com. The stability of these carbocation intermediates dictates the regioselectivity of the alkylation, with more stable carbocations leading to internal alkyl substitution patterns scispace.com. Understanding these carbonium ion formation and rearrangement pathways is key to controlling the isomer distribution of the alkylated products.

Compound List:

this compound

1-Decene

1-Dodecene

Benzene

2-Decene

2-Phenyldodecane (Dodecylbenzene isomers)

Methylaluminoxane (MAO)

Aluminum trichloride (AlCl₃)

Catalytic Systems for 2 Octyl 1 Dodecene Formation and Transformation

Homogeneous Catalysis in Olefin Oligomerization and Dimerization

Homogeneous catalysts, being in the same phase as the reactants, offer high activity and selectivity under mild reaction conditions. Their catalytic centers are well-defined, allowing for precise tuning of the molecular structure to control the product distribution.

Metallocene catalysts, particularly those from Group 4 metals like titanium and zirconium, are renowned for their "single-site" nature, which allows for the production of polymers and oligomers with well-defined structures. mdpi.com Half-sandwich scandium catalysts have also emerged as effective agents in C-H activation and alkenylation reactions. nih.gov

The design of these catalysts hinges on the ligand framework surrounding the metal center. For dimerization, the electronic and steric properties of ligands, such as cyclopentadienyl (B1206354) (Cp) derivatives, are modified to favor the insertion of only two monomer units followed by chain termination, typically via β-hydride elimination, to yield the dimer. mdpi.comvu.nl Scandium-based half-sandwich complexes, for instance, can be synthesized to create specific coordination environments that facilitate selective C-H activation and subsequent C-C bond formation, principles applicable to controlled olefin coupling. nih.govrsc.org

The performance of these catalysts is influenced by the choice of cocatalyst, often an aluminoxane like methylaluminoxane (B55162) (MAO), which activates the metallocene precursor to form the catalytically active cationic species. mdpi.com The ratio of the activator to the metal complex is a critical parameter in steering the reaction toward dimerization over higher oligomerization. mdpi.com

Table 1: Design Principles of Metallocene Catalysts for Olefin Dimerization

| Catalyst Component | Design Principle | Desired Outcome for Dimerization |

|---|---|---|

| Metal Center (e.g., Zr, Sc) | Choice of metal influences activity and stability. | Efficient insertion of olefin monomers. |

| Ligand Framework (e.g., Cp) | Steric bulk and electronic properties control chain propagation and termination. | Limit insertions to two monomer units; facilitate β-hydride elimination. |

| Cocatalyst (e.g., MAO) | Activates the precatalyst to a cationic species. | Generate a high concentration of active dimerization sites. |

| Reaction Conditions | Temperature, pressure, and reactant concentrations affect kinetics and selectivity. | Optimize for high conversion of monomer and high selectivity to the dimer. |

Classical Ziegler-Natta catalysts, and more specifically their homogeneous metallocene derivatives, are highly effective for the dimerization of α-olefins. wikipedia.orglibretexts.org Zirconocene (B1252598) dichlorides, such as Cp₂ZrCl₂, when activated by a minimal excess of methylaluminoxane (MAO), demonstrate high selectivity for the dimerization of terminal alkenes. researchgate.netnih.gov

The mechanism involves the formation of a cationic zirconium-alkyl species after activation by MAO. mdpi.com This active site coordinates an α-olefin monomer (e.g., 1-decene), which then inserts into the metal-alkyl bond. A second monomer insertion follows. The crucial step for selective dimerization is the subsequent chain termination, which occurs predominantly through β-hydride elimination, releasing the dimer (2-octyl-1-dodecene) and regenerating a zirconium-hydride species that can restart the catalytic cycle. researchgate.net

High ratios of MAO to zirconocene tend to favor the formation of higher oligomers and polymers. nih.govnih.gov Therefore, controlling the Al/Zr ratio is paramount for achieving high selectivity towards the C20 dimer. DFT simulations have confirmed that the presence of a chloride ligand in the coordination sphere of the zirconium active center plays a crucial role in promoting selective dimerization. nih.govnih.gov

Boron trifluoride (BF₃), a Lewis acid, is a widely used catalyst for the cationic oligomerization of olefins. epo.org To achieve selective dimerization and trimerization of α-olefins like 1-decene (B1663960), BF₃ is often used with a promoter or co-catalyst. Alcohol alkoxylates have been shown to be surprisingly effective promoters, favoring the production of lower oligomers, particularly dimers and trimers, with a high dimer-to-trimer ratio. google.com

The process involves contacting the α-olefin monomer with a catalytic amount of boron trifluoride and the alcohol alkoxylate co-catalyst. google.com The reaction mechanism proceeds via the formation of a carbocation intermediate initiated by the BF₃-promoter complex. This carbocation then reacts with another olefin monomer. The chain growth is terminated by proton abstraction, yielding the unsaturated oligomer. The unique nature of the alcohol alkoxylate promoter helps to moderate the catalyst's activity, thereby limiting the extent of oligomerization and enhancing the selectivity for the dimer, this compound. google.commdpi.com

Table 2: Effect of Promoter on BF₃-Catalyzed 1-Decene Oligomerization

| Promoter Type | Key Products | Selectivity Feature | Reference |

|---|---|---|---|

| Alcohol | Dimer, Trimer, Tetramer, etc. | Wide distribution of n-mers | mdpi.com |

| Alcohol Alkoxylate | Predominantly Dimer and Trimer | High Dimer/Trimer Ratio (>1) | google.com |

While the previous sections focused on the formation of this compound, organometallic catalysts are also pivotal for its subsequent transformations, such as hydrogenation and isomerization. Rhodium-based complexes are particularly versatile in this regard. nih.gov

Hydrogenation: Rhodium catalysts are highly efficient for the hydrogenation of olefins, which would convert this compound into its saturated analogue, 2-octyldodecane. This transformation is important for applications where oxidative stability is required, such as in lubricants. Rhodium complexes, often supported by phosphine (B1218219) ligands, can catalyze the addition of hydrogen across the double bond under mild conditions. rsc.org

Isomerization: Rhodium catalysts can also trigger the isomerization of olefins, shifting the position of the double bond along the carbon chain. nih.gov This process typically occurs through a mechanism involving C-H bond activation and the formation of a metal-hydride intermediate. nih.govsemanticscholar.org For this compound, this could lead to a mixture of internal C20 olefins. The selectivity of the isomerization is highly dependent on the ligand system employed with the rhodium catalyst. nih.gov

Heterogeneous Catalysis for Branched Olefin Synthesis

Heterogeneous catalysts operate in a different phase from the reactants, offering advantages in terms of catalyst separation, recovery, and recycling. Solid acid catalysts are the most common heterogeneous systems used for olefin oligomerization.

Solid Phosphoric Acid (SPA): SPA catalysts are widely used industrially for the oligomerization of light olefins like propylene (B89431) to produce gasoline and diesel range products, such as nonene and dodecene. avant-al.comresearchgate.net The same principle applies to the dimerization of higher olefins like 1-decene. The active component is considered to be the free phosphoric acid on the catalyst surface, which acts as a protonic acid catalyst. avant-al.com The reaction proceeds through a classical carbocation mechanism, similar to that with BF₃. The selectivity towards dimers versus higher oligomers can be controlled by adjusting reaction conditions such as temperature, pressure, and feed rate. avant-al.com

Zeolite Catalysts: Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong Brønsted acid sites. mdpi.comlidsen.com These properties make them highly effective catalysts for various hydrocarbon transformations, including olefin oligomerization and isomerization. mdpi.comresearchgate.net Zeolites with large pores, such as Zeolite Y and Beta, are effective for the conversion of long-chain olefins. mdpi.com

In the context of 1-decene dimerization, the olefin would diffuse into the zeolite pores and get protonated at an acid site to form a secondary carbocation. This carbocation can then react with another 1-decene molecule to form a C20 carbocation, which subsequently deprotonates to yield the this compound dimer. The shape-selective nature of zeolites can influence the product distribution, potentially favoring the formation of specific isomers. However, side reactions such as skeletal isomerization and cracking can also occur, leading to a more complex product mixture. mdpi.comresearchgate.net

Table 3: Comparison of Heterogeneous Catalysts for Olefin Oligomerization

| Catalyst | Active Site | Mechanism | Advantages | Potential Issues |

|---|---|---|---|---|

| Solid Phosphoric Acid (SPA) | Free phosphoric acid on the surface | Carbocation | High activity, industrial precedent avant-al.com | Catalyst deactivation, mechanical strength loss with water researchgate.net |

| Zeolites | Brønsted acid sites in micropores | Carbocation | Shape selectivity, high thermal stability mdpi.comresearchgate.net | Diffusion limitations, deactivation by coke formation mdpi.com |

Influence of Catalyst Support and Immobilization Strategies on Catalytic Performance

The choice of support material and the method of catalyst immobilization are pivotal in transitioning from homogeneous to heterogeneous catalysis, aiming to enhance catalyst stability, reusability, and ease of separation from the product stream. The interaction between the active catalytic species and the support can significantly influence the catalyst's electronic and steric properties, thereby affecting its performance in the dimerization of 1-decene to form this compound.

Various porous materials have been investigated as supports for catalysts in olefin oligomerization. For instance, the immobilization of aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) on different supports has been studied for the oligomerization of 1-decene. researchgate.netwsu.edu The stability of these supported catalysts is a key concern, with deactivation often attributed to the loss of active species and the blockage of pore structures by the oligomeric products. wsu.edu Research has shown that a catalyst supported on γ-Al₂O₃ exhibits higher stability compared to those on other supports, although thermal treatment can reduce initial activity while enhancing long-term stability. wsu.edu

Nickel-based catalysts are widely used for olefin oligomerization, and the support material plays a crucial role in their performance. researchgate.netmdpi.comrsc.orgmdpi.comrsc.org Nickel-aluminosilicates are considered promising candidates for ethylene (B1197577) oligomerization, and the principles can be extended to higher alpha-olefins like 1-decene. researchgate.netrsc.org The support, such as silica-alumina, can improve the dispersion of nickel species and its acidity and porosity affect both activity and selectivity. mdpi.com The strength of the interaction between nickel oxide and a silica-alumina support is a critical factor; a medium interaction strength appears optimal for preserving a high number of active nickel oxide sites and acid sites, leading to the best catalytic performance. mdpi.com Strong interactions can lead to the formation of inactive nickel aluminate, while weak interactions may result in the aggregation of nickel oxide particles. mdpi.com

Zeolites are another important class of catalyst supports for the oligomerization of 1-decene. researchgate.net A study on the transformation of 1-decene in the presence of H-form zeolites (Y, Beta, ZSM-12, and ZSM-5) found that the primary products were isomers of 1-decene and its oligomers. researchgate.net The catalytic activity and selectivity were found to be dependent on the zeolite type. researchgate.net

| Catalyst Support | Active Species | Observations on Performance |

| γ-Al₂O₃ | AlCl₃ and TiCl₄ | Higher stability, with thermal treatment enhancing it further at the cost of initial activity. wsu.edu |

| Silica-Alumina | Nickel | Support acidity and porosity influence activity and selectivity. mdpi.com Optimal performance is achieved with a medium metal oxide-support interaction. mdpi.com |

| Zeolites (H-Beta, H-Y, H-ZSM-12) | Acid sites | Active in 1-decene oligomerization, with dimers being the predominant oligomeric products. researchgate.net |

| Zeolite (H-ZSM-5) | Acid sites | Primarily promotes 1-decene isomerization over oligomerization. researchgate.net |

Immobilization of homogeneous catalysts onto solid supports is a key strategy to create heterogeneous systems. nsf.govmdpi.comrsc.org This approach aims to combine the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous catalysts. researchgate.net For example, organometallic catalysts can be immobilized in a gas-phase packed bed reactor by coating inorganic particles with a non-volatile polymer-catalyst solution. nsf.govnsf.gov Another technique involves attaching molecular catalysts to a metal oxide support and then encapsulating them with a metal oxide layer using atomic layer deposition (ALD) to prevent leaching and deactivation, especially in sustainable solvents like water. rsc.orgrsc.org

Non-Traditional Catalytic Approaches in Alpha-Olefin Transformations

Beyond traditional Ziegler-Natta and metallocene catalysts, non-traditional approaches are being explored for the transformation of alpha-olefins, including the dimerization of 1-decene. These methods offer potential advantages in terms of energy efficiency, sustainability, and novel reaction pathways.

One such non-traditional approach is the use of microwave-assisted organic synthesis. The oligomerization of 1-decene has been conducted in a microwave-assisted system using a HY zeolite catalyst. mdpi.comdntb.gov.uaresearchgate.net This method can enhance reaction rates due to efficient heating. In this system, higher reaction temperatures led to increased formation of dimers and trimers. mdpi.comdntb.gov.uaresearchgate.net A study yielded 80% conversion of 1-decene at 483 K after 3 hours, with the product consisting of 54.2% dimer (a precursor to this compound) and 22.3% trimer. mdpi.comdntb.gov.uaresearchgate.net The apparent activation energies for the dimerization and trimerization reactions were calculated to be 70.8 ± 0.8 and 83.6 ± 0.9 kJ/mol, respectively. mdpi.comdntb.gov.ua

| Reaction Temperature (K) | 1-Decene Conversion (%) | Dimer (C20) Yield (%) | Trimer (C30) Yield (%) |

| 423 | ~58.5 (at >150 min) | - | - |

| 443 | ~82 | - | - |

| 483 | 80 (at 180 min) | 54.2 | 22.3 |

Data extracted from a study on microwave-assisted oligomerization of 1-decene over a HY zeolite catalyst. mdpi.comdntb.gov.uaresearchgate.net

Photocatalysis represents another non-traditional approach for olefin transformations. Ultraviolet photolysis of solutions containing decatungstate(VI) and olefins in acetonitrile (B52724) has been shown to lead to the dimerization of the olefins. rsc.org While this has not been specifically detailed for 1-decene to produce this compound, the principle demonstrates a potential light-driven pathway for such transformations. rsc.org

Chemoenzymatic and enzymatic approaches are also emerging as green alternatives for olefin synthesis. For example, a combined bio-chemical synthesis route has been developed for 1-octene (B94956), involving the ethenolysis of microbially produced rhamnolipids using a Grubbs-Hoveyda-type catalyst. mdpi.com While not directly producing this compound, this demonstrates the potential of integrating biological and chemical catalysis for olefin production. mdpi.com Enzymatic synthesis of polyesters has also been demonstrated, showcasing the potential for biocatalysts in related chemical transformations. mdpi.com

Advanced Characterization and Analytical Techniques for 2 Octyl 1 Dodecene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-Octyl-1-dodecene. It provides detailed information about the carbon-hydrogen framework.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the structural analysis of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the vinyl protons of the double bond, the allylic protons, the methine proton at the branch point, and the numerous methylene (B1212753) and methyl protons in the alkyl chains.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the olefinic carbons are particularly diagnostic, appearing in a distinct region of the spectrum. The large number of aliphatic carbons in this compound would result in a crowded region in the ¹³C NMR spectrum, but subtle differences in the chemical shifts can be used to identify the specific isomer and differentiate it from other dodecene isomers. In a study of oligomerization products of 1-decene (B1663960), ¹³C NMR was effectively used to characterize the branching properties of the resulting hydrocarbons. mdpi.com

The integration of signals in ¹H NMR and the comparison of signal intensities in ¹³C NMR can provide quantitative information about the distribution of different isomers in a mixture.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values for illustrative purposes and can vary based on solvent and experimental conditions.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| =CH₂ (vinyl) | 4.8 - 5.0 | 110 - 115 |

| =C< (vinyl) | - | 145 - 150 |

| -CH- (methine at branch) | 1.8 - 2.2 | 35 - 40 |

| -CH₂- (allylic) | 1.9 - 2.1 | 30 - 35 |

| -CH₂- (alkyl chains) | 1.2 - 1.4 | 20 - 35 |

For complex mixtures containing this compound and its various structural isomers, one-dimensional NMR spectra can be difficult to interpret due to signal overlap. Advanced two-dimensional (2D) NMR techniques are employed to resolve these complexities. researchgate.net

Distortionless Enhancement by Polarization Transfer (DEPT) : This technique is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons, which is particularly useful for the highly aliphatic structure of this compound.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC correlates proton signals with the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of ¹H and ¹³C signals for specific parts of the molecule, helping to piece together the structure.

H-H Correlation Spectroscopy (COSY) : COSY reveals which protons are coupled to each other, typically those on adjacent carbon atoms. This is crucial for establishing the connectivity of the carbon backbone and confirming the branching structure of this compound.

Together, these 2D NMR experiments provide a comprehensive picture of the molecular structure, even in complex isomeric mixtures resulting from oligomerization reactions.

The synthesis of this compound often involves the oligomerization of smaller olefins, a process that relies on specific catalysts. Boron-based catalysts, such as boron trifluoride, are sometimes used in olefin oligomerization. epo.org The nature of the active catalyst species in solution can significantly influence the course of the reaction and the distribution of the resulting oligomers.

¹¹B NMR spectroscopy is a powerful technique for studying the structure and dynamics of boron-containing compounds in solution. It can be used to identify different boron species present in a catalyst solution, such as trigonal and tetrahedral boron centers, and to monitor changes in the catalyst structure during the reaction. dlut.edu.cn For instance, in studies of boron-containing zeolite catalysts, solid-state ¹¹B NMR has been instrumental in identifying the various boron species and their roles in catalytic activity. dlut.edu.cn While direct literature on ¹¹B NMR analysis of catalyst solutions for this compound synthesis is not prominent, the principles of this technique are highly applicable for understanding and optimizing the catalytic process when boron-based catalysts are employed.

High-Resolution Chromatographic Separations and Spectrometric Detection

Chromatographic techniques are essential for separating the components of the complex mixtures in which this compound is often found, while mass spectrometry provides crucial information for their identification.

Gas Chromatography (GC) is a primary technique for assessing the purity of this compound and analyzing the distribution of isomers in a product mixture. The separation in GC is based on the differential partitioning of analytes between a stationary phase and a mobile gas phase, which is largely dependent on their boiling points and polarity. Different dodecene isomers, including this compound, will have slightly different boiling points and interactions with the GC column, allowing for their separation.

When coupled with Mass Spectrometry (MS), GC-MS becomes a powerful tool for both separation and identification. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule's structure, allowing for its identification. This is particularly useful in distinguishing between different structural isomers that may have very similar retention times in the GC.

For highly complex mixtures of dodecene isomers produced from olefin oligomerization, conventional one-dimensional GC may not provide sufficient resolution. nih.gov In such cases, two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. nih.gov In GC×GC, the effluent from a primary GC column is passed through a second, shorter column with a different stationary phase. This two-dimensional separation allows for the resolution of compounds that co-elute in the first dimension.

Coupling GC×GC with a soft ionization technique like Photoionization (PI) and a high-speed detector like Time of Flight Mass Spectrometry (TOFMS) creates a state-of-the-art analytical system. PI often preserves the molecular ion, which is crucial for determining the elemental composition and identifying isomers. TOFMS allows for rapid data acquisition, which is necessary for the fast-eluting peaks from the second dimension of the GC×GC system.

This advanced technique, GC×GC-PI-TOFMS, has been successfully employed to investigate the detailed composition of dodecene products from olefin oligomerization, providing information on the distribution of olefin congeners and the structural subgroups of dodecene isomers (e.g., linear, mono-branched, di- and tri-branched). nih.gov

Table 2: Information Obtainable from GC×GC-PI-TOFMS Analysis of Dodecene Mixtures

| Parameter | Description | Relevance to this compound Research |

| Olefin Congener Distribution | Quantification of olefins with different carbon numbers (e.g., C₈, C₁₂, C₁₆). | Determines the selectivity of the oligomerization reaction towards the desired C₂₀ fraction. |

| Dodecene Structural Subgroup Distribution | Grouping and quantification of isomers based on their degree of branching (linear, mono-branched, di-branched, etc.). | Characterizes the overall branching of the product, which influences properties like viscosity and lubricity. |

| Individual Isomer Identification | Identification of specific isomers, such as this compound, based on their retention times and mass spectra. | Confirms the presence and allows for the quantification of the target compound. |

Other Spectroscopic and Diffraction Methods

Advanced analytical techniques are crucial for the in-depth study of this compound and its derivatives. Spectroscopic and diffraction methods provide detailed information on molecular structure, functional groups, three-dimensional arrangement of atoms in catalysts, and the thermal behavior of resulting polymers.

Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is instrumental in confirming the presence of its key structural features: the carbon-carbon double bond (C=C) of the vinyl group and the carbon-hydrogen (C-H) bonds of its long alkyl chains.

The FTIR spectrum of a long-chain terminal alkene like this compound is characterized by several distinct absorption bands. spcmc.ac.inspectroscopyonline.comorgchemboulder.com The vibrations associated with the vinyl group (=CH₂) are particularly diagnostic. These include the =C-H stretching vibrations, which typically appear at wavenumbers just above 3000 cm⁻¹, a region that distinguishes them from the C-H stretching of saturated alkyl chains that absorb just below 3000 cm⁻¹. orgchemboulder.comlibretexts.org

The C=C double bond stretching vibration gives rise to a moderate band in the 1680-1640 cm⁻¹ region. orgchemboulder.com Additionally, strong bands resulting from the out-of-plane bending (wagging) of the =C-H bonds are observed in the 1000-650 cm⁻¹ range, which are highly characteristic of alkenes. spcmc.ac.inorgchemboulder.com The spectrum is also dominated by strong absorptions from the numerous C-H bonds in the octyl and dodecyl chains, specifically stretching vibrations around 2955-2850 cm⁻¹ and bending vibrations around 1470-1370 cm⁻¹. libretexts.org

The table below summarizes the expected characteristic FTIR absorption bands for this compound based on data from similar alpha-olefins like 1-octene (B94956) and 1-dodecene (B91753). spectroscopyonline.comorgchemboulder.comresearchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3090-3075 | =C-H Stretch | Alkene (Vinyl) | Medium |

| 3000–2850 | -C-H Stretch | Alkane (CH₃, CH₂) | Strong |

| 1660-1630 | C=C Stretch | Alkene | Medium-Weak |

| 1470-1450 | -C-H Bend (Scissoring) | Alkane (CH₂) | Medium |

| 995-985 | =C-H Bend (Out-of-plane) | Alkene (Vinyl) | Strong |

| 915-905 | =C-H Bend (Out-of-plane) | Alkene (Vinyl) | Strong |

Single-Crystal X-ray Diffraction for Catalysts and Reaction Intermediates

The synthesis of this compound, often achieved through the dimerization of 1-decene, relies on sophisticated organometallic catalysts. Single-Crystal X-ray Diffraction (SCXRD) is an indispensable technique for elucidating the precise three-dimensional atomic structure of these catalysts and their reaction intermediates. unimi.it By analyzing the diffraction pattern of X-rays passing through a single crystal of the catalyst, researchers can determine exact bond lengths, bond angles, and the spatial arrangement of atoms and ligands around the metal center. unimi.itmdpi.com

This structural information is critical for understanding the catalyst's mechanism and performance. For instance, SCXRD can reveal the coordination environment of the active metal site, the steric bulk of the supporting ligands, and subtle structural features that influence the catalyst's selectivity and activity in olefin dimerization. units.itmalvernpanalytical.com Catalysts based on metals like palladium, nickel, or titanium are often used for such transformations. researchgate.netnih.gov Characterizing their solid-state structure helps in establishing structure-activity relationships, which can guide the design of more efficient and selective catalysts. malvernpanalytical.com

The data obtained from an SCXRD experiment on a catalyst suitable for olefin dimerization would include detailed crystallographic parameters.

| Crystallographic Parameter | Example Value/Information |

|---|---|

| Chemical Formula | [Pd(μ-I)(PCy₂tBu)]₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Calculated from unit cell dimensions |

| Z (Molecules per unit cell) | 4 |

| Key Bond Lengths (Å) | e.g., Metal-Ligand, Metal-Metal |

| Key Bond Angles (°) | e.g., Ligand-Metal-Ligand |

Note: The data in this table is illustrative for a type of palladium dimer catalyst that could be used in olefin transformations and is based on general knowledge from crystallographic reports. researchgate.netmdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Properties of Derived Polymers

When this compound is polymerized, it forms poly(this compound), a polymer with unique thermal characteristics owing to its highly branched structure. Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. netzsch.com It provides quantitative information about the thermal properties of polymers, including key phase transitions. eag.com

For polymers derived from this compound, DSC analysis can determine:

Glass Transition Temperature (T₉): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Due to the long, bulky side chains, poly(this compound) is expected to have a low T₉.

Melting Temperature (Tₘ): The temperature at which crystalline regions of a semi-crystalline polymer melt. The irregular structure resulting from the branched monomer would likely hinder crystallization, leading to a low degree of crystallinity and a broad, potentially indistinct melting peak. kpi.ua

Crystallization Temperature (T꜀): The temperature at which the polymer crystallizes upon cooling from the molten state.

Knowledge of these thermal properties is essential for understanding the polymer's behavior and determining its potential applications, processing conditions, and end-use performance limits. eag.com For example, the T₉ is critical for defining the lower service temperature of the material.

The table below presents hypothetical DSC data for a polymer derived from a long-chain branched alpha-olefin like this compound, reflecting the expected influence of its molecular architecture.

| Thermal Property | Description | Expected Value Range for Poly(this compound) |

|---|---|---|

| Glass Transition Temperature (T₉) | Transition from glassy to rubbery state | -60 to -40 °C |

| Melting Temperature (Tₘ) | Melting of crystalline domains | Low or not detectable |

| Crystallization Temperature (T꜀) | Crystallization upon cooling | Low or not detectable |

| Degree of Crystallinity (%) | Percentage of crystalline material | Very Low (< 5%) |

Note: These values are estimations based on the structure of the monomer and general principles of polymer science, as specific experimental data for poly(this compound) is not widely available.

Theoretical and Computational Chemistry Approaches in 2 Octyl 1 Dodecene Research

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Interpretation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 2-octyl-1-dodecene. These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its reactivity and spectroscopic behavior.

Electronic Structure and Reactivity: By mapping the electron density distribution, DFT calculations can identify the electron-rich and electron-deficient regions of the this compound molecule. The double bond (C=C) is inherently a region of high electron density, making it the primary site for electrophilic attack. Computational models can quantify the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO's characteristics are indicative of its ability to accept electrons. The HOMO-LUMO gap is a crucial parameter for predicting the molecule's kinetic stability and reactivity in various chemical reactions.

For instance, in the context of electrophilic addition reactions, DFT can model the transition state structures and calculate the activation energy barriers, providing insights into reaction rates and regioselectivity. The branched structure of this compound introduces steric hindrance around the double bond, which can be precisely quantified through computational analysis, explaining its differential reactivity compared to linear alpha-olefins. nih.govresearchgate.net

Spectroscopic Interpretation: Quantum chemical calculations are also pivotal in interpreting experimental spectroscopic data. By simulating vibrational frequencies, these calculations can aid in the assignment of peaks in Infrared (IR) and Raman spectra. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the molecular structure of this compound and its reaction products. This is particularly valuable for distinguishing between isomers and understanding the molecule's conformational preferences.

A summary of key parameters obtained from quantum chemical calculations for a representative branched olefin like this compound is presented below.

| Computational Parameter | Significance for this compound | Typical Computational Method |

| HOMO Energy | Predicts susceptibility to electrophilic attack | DFT (e.g., B3LYP/6-31G) |

| LUMO Energy | Predicts susceptibility to nucleophilic attack | DFT (e.g., B3LYP/6-31G) |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability | DFT (e.g., B3LYP/6-31G*) |

| Mulliken Charges | Identifies reactive sites (e.g., partial charges on C=C atoms) | DFT, Hartree-Fock |

| Vibrational Frequencies | Aids in the interpretation of IR and Raman spectra | DFT (Frequency calculations) |

| NMR Chemical Shifts | Assists in structure elucidation and confirmation | DFT (GIAO method) |

Molecular Dynamics Simulations for Reaction Pathways and Catalytic Mechanisms

While quantum mechanics is excellent for describing the electronic details of a reaction, Molecular Dynamics (MD) simulations are employed to understand the temporal evolution of a chemical system. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach is particularly useful for exploring complex reaction pathways and elucidating catalytic mechanisms in the synthesis of this compound, which often occurs in a condensed phase and involves multiple steps. mdpi.com

In the Guerbet reaction, the catalytic dimerization of alcohols to form branched alcohols, which are then dehydrated to olefins like this compound, involves several intermediates and transition states. aocs.orgcore.ac.uk MD simulations can track the trajectory of reactants, intermediates, and catalysts within the reaction environment. This allows researchers to visualize the dynamic processes of substrate binding to a catalyst's active site, the conformational changes that occur during the reaction, and the eventual release of the product. ugent.be

For heterogeneous catalysis, MD simulations can model the interaction of reactant molecules with the catalyst surface, providing insights into adsorption energies, surface diffusion, and the role of specific active sites. mdpi.com By combining quantum mechanics with molecular mechanics (QM/MM methods), a small, electronically significant part of the system (like the active site of a catalyst) can be treated with high-level quantum chemistry, while the rest of the system (solvent, catalyst support) is treated with more computationally efficient classical mechanics. This hybrid approach provides a balance between accuracy and computational cost, making it feasible to study large, complex systems relevant to the synthesis of this compound.

Kinetic Modeling and Simulation of Complex Reaction Networks

The synthesis of this compound via the Guerbet reaction is not a single, straightforward transformation but rather a complex network of interconnected reactions. researchgate.net This network includes the initial dehydrogenation of the precursor alcohol, aldol (B89426) condensation, dehydration, and subsequent hydrogenation steps, along with potential side reactions. aocs.orgrsc.org Kinetic modeling and simulation are essential computational tools for untangling this complexity, predicting product distributions, and optimizing reaction conditions. acs.orgresearchgate.netresearchgate.net

A kinetic model for the Guerbet reaction consists of a set of differential equations that describe the rate of change of concentration for each chemical species involved. mdpi.com The parameters in these equations, known as rate constants, can be estimated from experimental data or calculated using theoretical methods like Transition State Theory combined with quantum chemical calculations.

Once a kinetic model is established, it can be used to simulate the reaction under various conditions (temperature, pressure, catalyst concentration) to predict how these variables affect the yield and selectivity of this compound. researchgate.net These simulations can reveal reaction bottlenecks, identify key intermediates, and suggest process modifications to enhance the production of the desired branched olefin. For instance, simulations might show that a particular side reaction becomes dominant at high temperatures, suggesting that operating at a lower temperature could improve selectivity. The simulation of such complex chemical reaction networks is a powerful tool for process optimization and reactor design. huji.ac.ilarxiv.orgnih.govnih.gov

Computational Design and Prediction of Novel Catalysts for Branched Olefin Synthesis

One of the most impactful applications of computational chemistry is in the rational design and in silico screening of novel catalysts. udel.edumdpi.com For the synthesis of this compound, this involves designing catalysts that are highly active and selective for the Guerbet reaction pathway. frontiersin.org

Computational catalyst design often begins with a hypothesis about the reaction mechanism and the properties that a good catalyst should possess. nih.govnih.govresearchgate.net For example, in the Guerbet reaction, the catalyst needs to facilitate both dehydrogenation/hydrogenation and condensation steps. core.ac.uk This suggests that bifunctional catalysts with both metallic sites (for redox steps) and acidic/basic sites (for condensation) would be effective. acs.org

Using computational screening, large libraries of potential catalyst materials can be evaluated virtually. nih.gov This involves calculating key descriptors for each candidate catalyst, such as the adsorption energy of reactants, the activation energy for key reaction steps, and the stability of the catalyst under reaction conditions. mdpi.com These descriptors are then used to predict the catalyst's performance. This high-throughput screening approach allows researchers to identify promising candidates for experimental synthesis and testing, significantly accelerating the catalyst discovery process. nih.gov For instance, DFT calculations can be used to create "volcano plots," which relate a descriptor (like the binding energy of an intermediate) to the catalytic activity, allowing for the rapid identification of optimal catalyst compositions. nih.gov

| Catalyst Design Stage | Computational Technique | Objective |

| Hypothesis Generation | Mechanistic Studies (DFT) | Understand the ideal electronic and structural properties of the catalyst. |

| Candidate Screening | High-Throughput DFT Calculations | Evaluate a large library of potential materials based on key performance descriptors. |

| Performance Prediction | Microkinetic Modeling | Predict the turnover frequency and selectivity of promising candidates under realistic conditions. |

| Experimental Validation | Synthesis and Testing | Experimentally verify the performance of the top computationally-predicted catalysts. |

Conformational Analysis and Steric Effects in Olefin Transformations

The three-dimensional shape of a molecule, or its conformation, plays a critical role in its reactivity. This is particularly true for a branched olefin like this compound, where the bulky alkyl groups can significantly influence the accessibility of the reactive double bond. ucl.ac.uk Computational methods are used to perform conformational analysis, which involves identifying the stable conformations (rotational isomers or rotamers) of the molecule and determining their relative energies. acs.org

By systematically rotating the single bonds in the 2-octyl and dodecyl chains, computational software can map out the potential energy surface of the molecule. The low-energy regions on this surface correspond to the most stable conformations. This analysis can reveal how the long alkyl chains fold and interact, creating a specific steric environment around the C=C bond.

Understanding these steric effects is crucial for explaining the selectivity observed in reactions involving this compound. nih.govresearchgate.netrsc.orgnih.gov For example, in a catalytic reaction, a particular conformation might fit more readily into the active site of a catalyst, leading to a higher reaction rate for that conformer. mdpi.com Steric hindrance from the branched structure can also direct the approach of a reagent to a specific face of the double bond, influencing the stereochemistry of the product. researchgate.net Computational studies can quantify these steric interactions, providing a molecular-level explanation for the observed reactivity and selectivity patterns. nih.gov

Future Research Directions and Industrial Chemical Research Outlook for 2 Octyl 1 Dodecene

Development of Highly Selective Catalysts for Targeted Branched Olefin Production

The primary route to 2-octyl-1-dodecene is the dimerization of 1-decene (B1663960). However, achieving high selectivity for the desired this compound isomer over other dimers, trimers, and oligomers is a significant catalytic challenge. sun.ac.za Current research focuses on designing sophisticated catalyst systems that can precisely control the dimerization process.

Metallocene catalysts, particularly those based on zirconocene (B1252598) complexes like Cp₂ZrCl₂ activated by methylaluminoxane (B55162) (MAO), have been investigated for 1-decene oligomerization. sun.ac.za Studies have shown that reaction parameters such as temperature, reaction time, and the catalyst-to-cocatalyst ratio significantly influence the product distribution. sun.ac.za For instance, while these systems can produce this compound, they often yield a mixture of the desired dimer along with trimers and unreacted monomer. sun.ac.za A key impurity identified in such processes is 3-methyl-2-octyl-1-undecene, which results from alternative insertion mechanisms during polymerization. sun.ac.za

Future catalyst development aims to enhance selectivity by modifying the ligand environment of the metal center. This includes the design of novel ligands for transition metals like zirconium, nickel, and palladium that can sterically and electronically favor the formation of the C20 branched dimer while suppressing further oligomerization and isomerization. While many industrial processes like the Shell Higher Olefin Process (SHOP) use nickel catalysts to produce linear alpha-olefins from ethylene (B1197577), adapting such technologies for the selective dimerization of longer-chain alpha-olefins like 1-decene into specific branched products is an active area of research. wikipedia.org Similarly, rhodium-catalyzed reactions have shown high selectivity in other olefin transformations, such as the alkenylation of arenes to produce linear arylalkanes, suggesting that rhodium complexes could be explored for selective olefin dimerization. acs.org

Table 1: Effect of Reaction Conditions on 1-Decene Oligomerization using Cp₂ZrCl₂/MAO Catalyst This table is illustrative, based on findings that reaction parameters affect product composition. sun.ac.za

| Parameter | Condition | Predominant Products |

| Temperature | Low (e.g., 5-35 °C) | Dimer and Trimer Mixture |

| Temperature | High (e.g., 70-90 °C) | Increased Trimer/Oligomer Fraction |

| MAO:Zr Ratio | Low | Lower Conversion |

| MAO:Zr Ratio | High | Higher Conversion, Mixed Oligomers |

| Reaction Time | Short (e.g., 1-3 hours) | Higher Monomer Content |

| Reaction Time | Long (e.g., 24 hours) | Higher Oligomer Content |

The goal is to develop a catalytic system that provides near-quantitative conversion of 1-decene with greater than 95% selectivity to this compound, which would significantly improve process economics by minimizing complex separation steps.

Integration of Sustainable Synthesis Methodologies for this compound

The chemical industry is increasingly shifting from petrochemical feedstocks to renewable, bio-based alternatives to minimize environmental impact. researchgate.net The conventional synthesis of this compound relies on 1-decene, which is typically produced from the oligomerization of ethylene, a fossil fuel-derived product. wikipedia.org Establishing sustainable pathways to this compound is a key future research direction.

This involves two main strategies:

Bio-based Feedstocks: Developing routes to produce 1-decene or other suitable C10 precursors from biomass. This could involve the catalytic conversion of fatty acids, alcohols, or other platform chemicals derived from vegetable oils or microbial sources.

Green Catalysis: Employing environmentally benign catalytic systems. This includes using earth-abundant metals, developing solvent-free reaction conditions, and designing catalysts that can be easily recovered and recycled. rsc.org For example, biocatalytic routes using enzymes like lipases are being explored for synthesizing specialty esters and could potentially be adapted for olefin transformations under mild conditions. researchgate.net The use of green solvents or solvent-free systems is also a critical aspect, as traditional methods often use organic solvents that pose environmental risks. rsc.org

The principles of green chemistry, such as atom economy and the use of renewable resources, are central to this research. mdpi.complantarc.comjchemrev.com The ultimate aim is to create a production process for this compound with a significantly lower carbon footprint compared to the current petrochemical route.

Exploration of Novel Transformational Pathways for this compound as a Chemical Building Block

Beyond its synthesis, a significant area of future research is the exploration of this compound as a versatile platform chemical. Its unique structure, featuring a sterically hindered vinylidene double bond, opens up possibilities for creating novel molecules with specialized properties.

Known and potential transformations include:

Functional Monomer Synthesis: this compound has been successfully converted to the tertiary alcohol 2-octyl-2-dodecanol via oxymercuration-demercuration. This alcohol can then be esterified to produce novel "bushy-tailed" hydrophobic acrylic monomers like 2-octyl-dodecyl acrylate, which can be used as reactive plasticizers or hydrophobes in polymer synthesis. sun.ac.za

Epoxidation: The double bond can be converted to an epoxide ring. Epoxidation of similar long-chain olefins like 1-dodecene (B91753) is a known process, often using catalysts in the presence of an oxidizing agent. rsc.org The resulting 2-octyl-1,2-epoxydodecane could serve as a reactive intermediate for producing polyols, resins, or surfactants.

Hydroformylation: The addition of a formyl group (–CHO) and hydrogen across the double bond would yield C21 aldehydes. While hydroformylation of terminal olefins like 1-dodecene is common, the reaction with a sterically hindered internal olefin like this compound would be more challenging and represents an interesting research avenue for producing specialty aldehydes and their corresponding alcohols. wikipedia.org

Etherification: Direct etherification with alcohols or glycols, potentially using solid acid catalysts like H-Beta zeolites, could lead to the synthesis of highly branched, high-molecular-weight ethers. researchgate.net These compounds could find applications as unique solvents, fuel additives, or components in lubricant formulations.

Use in Catalytic Cycles: Alkenes such as 1-decene and 1-dodecene are sometimes used as hydrogen acceptors in "borrowing hydrogen" catalytic cycles. acs.org this compound could potentially serve a similar role in organic synthesis, facilitating dehydrogenation reactions.

The exploration of these and other chemical pathways will expand the utility of this compound, transforming it from a specialty olefin into a valuable building block for a wide range of functional materials and chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.